molecular formula C26H21N3O B15236092 (1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol

(1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol

Cat. No.: B15236092
M. Wt: 391.5 g/mol
InChI Key: GYYYEKOBDFWRCX-UHFFFAOYSA-N
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Description

(1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a trityl group attached to a pyrazolopyridine core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine to form the pyrazolopyridine core . The trityl group can then be introduced through a reaction with trityl chloride under basic conditions.

Industrial Production Methods

Industrial production of (1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. These interactions are mediated through the pyrazolopyridine core and the trityl group, which enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol is unique due to the presence of the trityl group, which enhances its chemical stability and biological activity

Properties

Molecular Formula

C26H21N3O

Molecular Weight

391.5 g/mol

IUPAC Name

(1-tritylpyrazolo[4,3-c]pyridin-3-yl)methanol

InChI

InChI=1S/C26H21N3O/c30-19-24-23-18-27-17-16-25(23)29(28-24)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18,30H,19H2

InChI Key

GYYYEKOBDFWRCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=NC=C5)C(=N4)CO

Origin of Product

United States

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